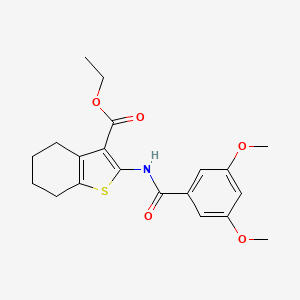

Ethyl 2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

This compound belongs to the tetrahydrobenzothiophene class, characterized by a cyclohexene-fused thiophene core substituted with an ethyl ester at position 3 and a 3,5-dimethoxybenzamido group at position 2. Its synthesis typically involves acylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3,5-dimethoxybenzoyl chloride, following established protocols for related derivatives .

Properties

IUPAC Name |

ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-4-26-20(23)17-15-7-5-6-8-16(15)27-19(17)21-18(22)12-9-13(24-2)11-14(10-12)25-3/h9-11H,4-8H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULXABAATSZVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxybenzamide with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often use automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Crystallographic Properties

Table 1: Key Structural and Physical Properties of Selected Derivatives

- Crystallography : The target compound’s 3,5-dimethoxy groups may influence packing efficiency compared to analogs. Ethyl 2-benzamido-... exhibits an S(6) hydrogen-bonded ring motif (N–H⋯O), a feature likely conserved in the target compound due to analogous amide groups .

- Solubility and Stability: The electron-donating methoxy groups in the target compound could improve solubility in polar solvents relative to non-substituted benzamido derivatives (e.g., ethyl 2-benzamido-...) .

Electronic and Steric Considerations

- Methoxy vs. This contrasts with the planar benzamido group in ethyl 2-benzamido-..., which favors tighter packing .

- Steric Effects : The two methoxy groups introduce steric hindrance, possibly reducing rotational freedom compared to single-substituted analogs like ethyl 2-(3-methoxybenzamido)-... .

Biological Activity

Overview

Ethyl 2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It possesses a unique structural configuration characterized by a benzothiophene core and a dimethoxybenzamido group, which enhances its biological activity. The molecular formula is C18H20N2O4S, with a molecular weight of approximately 360.43 g/mol .

The biological activity of this compound is primarily attributed to its role as an inhibitor of fms-like tyrosine kinase 3 (FLT3) . FLT3 is crucial in hematopoiesis and leukemogenesis, making it a significant target in cancer research, particularly for hematological malignancies like acute myeloid leukemia (AML) . The compound's interaction with FLT3 disrupts signaling pathways that promote cell proliferation and survival, leading to increased apoptosis in malignant cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various cellular processes:

- Cell Proliferation : The compound has shown the ability to inhibit the proliferation of FLT3-positive leukemia cell lines.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

These findings suggest its potential as a therapeutic agent for treating AML and possibly other cancers associated with FLT3 mutations.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with similar compounds known for their pharmacological effects is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Antibacterial | Targets bacterial cell wall synthesis |

| 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid | Antioxidant and antimicrobial | Scavenges free radicals and inhibits microbial growth |

Case Studies

Research has highlighted the efficacy of this compound in various experimental settings:

- Acute Myeloid Leukemia Models : In studies involving murine models of AML, treatment with this compound resulted in significant tumor regression and improved survival rates compared to control groups .

- Mechanistic Studies : Detailed mechanistic studies revealed that the compound not only inhibits FLT3 but also affects downstream signaling pathways such as MAPK and PI3K/Akt pathways involved in cell survival and proliferation .

Q & A

Q. Basic Research Focus

- NMR : NMR confirms the benzamido group (δ 8.2–8.5 ppm for NH) and ethyl ester (δ 1.3–1.4 ppm for CH) .

- IR : Peaks at 1680–1700 cm (C=O stretch) and 3300 cm (N–H) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) monitor purity (>95%) .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Focus

Discrepancies in reported IC values (e.g., RORγt inhibition vs. kinase targets) may arise from:

- Assay conditions : Varying pH, temperature, or co-solvents (e.g., DMSO tolerance <1%).

- Cell lines : Primary vs. immortalized cells exhibit differential receptor expression.

Methodological Recommendations : - Standardize assays using recombinant RORγt luciferase reporters .

- Cross-validate with SPR (surface plasmon resonance) for binding affinity .

What strategies enable functionalization of the benzothiophene core for SAR studies?

Advanced Research Focus

The 3-carboxylate and benzamido groups are modifiable for structure-activity relationship (SAR) exploration:

- Ester hydrolysis : Alkaline conditions (NaOH/EtOH) yield the carboxylic acid for amide coupling .

- Benzamido substitution : Replace 3,5-dimethoxybenzoyl with sulfonamides (e.g., 2,3-dihydrobenzodioxin sulfonyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.